molecular formula C12H15Cl2NO2 B070018 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol CAS No. 191673-56-0

2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol

Cat. No. B070018
M. Wt: 276.16 g/mol
InChI Key: WNVVRSBOQUEIFR-UHFFFAOYSA-N
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Patent
US06159967

Procedure details

7.80 g (15.9 mmole) of 2-[4-t-butoxycarbonyl-2-(3,4-dichlorophenyl)-morpholin-2-yl]ethanol t-butyldimethylsilyl ether [prepared as described in step (c) above] were dissolved in 150 ml of methylene chloride and 7.05 g (35.5 mmole) of B-bromocatecholborane were added. The mixture was then stirred under a stream of nitrogen at room temperature for 2 hours. At the end of this time, 150 ml of water were added to the reaction mixture, and the mixture was then stirred for a further 2 hours. The reaction mixture was made basic by adding a 1 N aqueous solution of sodium hydroxide. It was then extracted with methylene chloride and the extract was washed with a saturated aqueous solution of sodium chloride. The organic extract was then dried over anhydrous sodium sulfate, and the solvent was removed by distillation under reduced pressure. The resulting residue was purified by silica gel column chromatography, using a gradient elution method, with mixtures of methylene chloride and methanol ranging from 19:1 to 17:3 by volume as the eluent, to obtain 4.40 g of the title compound.
Name
2-[4-t-butoxycarbonyl-2-(3,4-dichlorophenyl)-morpholin-2-yl]ethanol t-butyldimethylsilyl ether
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.05 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][CH2:10][C:11]1([C:24]2[CH:29]=[CH:28][C:27]([Cl:30])=[C:26]([Cl:31])[CH:25]=2)[O:16][CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12]1)(C(C)(C)C)(C)C.B1(Br)OC2C(=CC=CC=2)O1.O.[OH-].[Na+]>C(Cl)Cl>[Cl:31][C:26]1[CH:25]=[C:24]([C:11]2([CH2:10][CH2:9][OH:8])[O:16][CH2:15][CH2:14][NH:13][CH2:12]2)[CH:29]=[CH:28][C:27]=1[Cl:30] |f:3.4|

Inputs

Step One
Name
2-[4-t-butoxycarbonyl-2-(3,4-dichlorophenyl)-morpholin-2-yl]ethanol t-butyldimethylsilyl ether
Quantity
7.8 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCC1(CN(CCO1)C(=O)OC(C)(C)C)C1=CC(=C(C=C1)Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.05 g
Type
reactant
Smiles
B1(OC2=CC=CC=C2O1)Br
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred under a stream of nitrogen at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was then stirred for a further 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
It was then extracted with methylene chloride
WASH
Type
WASH
Details
the extract was washed with a saturated aqueous solution of sodium chloride
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
a gradient elution method

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1(CNCCO1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.